molecular formula C23H22F3N5O B11249807 N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11249807
M. Wt: 441.4 g/mol
InChI Key: TXZWLJTWOGRMSI-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine group through nucleophilic substitution. The trifluoromethyl group is often introduced via a Friedel-Crafts acylation reaction, and the final benzamide moiety is attached through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydropyrimidine compounds.

Scientific Research Applications

N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its signaling pathway, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

  • N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
  • This compound analogs

Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective compound in various biological assays.

Properties

Molecular Formula

C23H22F3N5O

Molecular Weight

441.4 g/mol

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H22F3N5O/c1-15-13-20(31-11-2-3-12-31)30-22(27-15)29-19-9-7-18(8-10-19)28-21(32)16-5-4-6-17(14-16)23(24,25)26/h4-10,13-14H,2-3,11-12H2,1H3,(H,28,32)(H,27,29,30)

InChI Key

TXZWLJTWOGRMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4

Origin of Product

United States

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